molecular formula C21H21O3P B7805257 Tri-p-tolyl phosphite CAS No. 25586-42-9

Tri-p-tolyl phosphite

Cat. No.: B7805257
CAS No.: 25586-42-9
M. Wt: 352.4 g/mol
InChI Key: FEVFLQDDNUQKRY-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Organophosphorus Ligand Chemistry

The journey of organophosphorus chemistry began in the early 19th century, with initial studies focusing on the reactions of alcohols with phosphoric acid. researchgate.net A significant milestone was the synthesis of triethyl phosphate (B84403) by Franz Anton Voegeli in 1848, considered the first organophosphate compound. researchgate.net Shortly after, in 1854, tetraethyl pyrophosphate (TEPP) was synthesized, which was later discovered to be a potent cholinesterase inhibitor. mdpi.com

The late 19th and early 20th centuries saw foundational work that expanded the field, including August Wilhelm Hofmann's discovery of various functional groups like phosphines, phosphine (B1218219) oxides, and phosphonic acids, and Michaelis's 1898 investigation into the reactions of trialkyl phosphites. mdpi.comresearchgate.net A major turning point came in the 1930s with the work of Gerhard Schrader at IG Farben in Germany, who developed highly toxic organophosphorus compounds, leading to the creation of nerve agents such as Tabun and Sarin. researchgate.netmdpi.com This research, initially aimed at developing insecticides, bifurcated into applications for both agriculture and chemical warfare. nih.gov

After World War II, the use of organophosphorus compounds as pesticides became widespread, offering an alternative to persistent chlorinated hydrocarbons. wikipedia.org The definition of organophosphorus compounds is broad, encompassing substances that contain an organic substituent but not necessarily a direct phosphorus-carbon (P-C) bond. wikipedia.org Phosphites, which are esters of phosphorous acid with the general structure P(OR)₃, fall into this category and are typically synthesized through the alcoholysis of phosphorus trichloride (B1173362). wikipedia.org This historical development laid the groundwork for the synthesis and application of more complex molecules like tri-p-tolyl phosphite (B83602).

Significance of Triaryl Phosphites in Contemporary Synthetic and Catalytic Sciences

Triaryl phosphites, including the parent compound triphenyl phosphite and its derivatives like tri-p-tolyl phosphite, are crucial in modern chemistry. They are widely employed as stabilizers and antioxidants in the production of polymers such as polyethylene, polypropylene, and synthetic rubber. google.comacs.org Their effectiveness in these roles stems from their ability to prevent oxidative degradation, which enhances the stability and prolongs the lifespan of materials. chemimpex.com Alkyl-substituted triaryl phosphites are often preferred as synthetic latex stabilizers because they are non-discoloring, impart fewer odors, and exhibit greater resistance to hydrolysis. google.com

In the realm of organic synthesis, triaryl phosphites serve as versatile reagents and ligands for catalysts. Triphenyl phosphite, for example, is used as a reactant in the synthesis of novel organometallic complexes and as a ligand in iridium-catalyzed reactions that form valuable quaternary carbon centers. chemicalbook.com The synthesis of triaryl phosphites is commonly achieved by reacting a phenol (B47542) with phosphorus trichloride, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. google.comacs.org Innovations in this area include the development of continuous flow synthesis using microreactors, a method that significantly shortens reaction times and improves safety and efficiency. acs.org More recent research has even demonstrated the synthesis of triaryl phosphites directly from white phosphorus and phenols, using a diphenyl diselenide catalyst, offering a more direct and potentially greener route to these important compounds. researchgate.net

Current Research Landscape and Emerging Academic Interests in this compound

Current research on this compound focuses on leveraging its specific properties for various applications. It is a valuable intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. chemimpex.com Furthermore, its chemical structure makes it an effective component in flame retardant formulations, enhancing the safety of materials used in construction and textiles. chemimpex.comchemimpex.com

A significant area of academic interest is its use in coordination chemistry, where this compound acts as a ligand for transition metals. chemimpex.com As a ligand, it can influence the reactivity and selectivity of metal catalysts, paving the way for the development of new catalytic systems for a range of chemical transformations. The steric bulk and electronic properties of the tolyl groups are key to its function, a principle also observed in the related but distinct compound, tri-p-tolylphosphine (B94635), which is a well-known ligand in catalysis. nih.gov

The physical and chemical properties of this compound are well-documented, providing a solid foundation for ongoing research. Its applications continue to be explored through various studies and are the subject of numerous patents, highlighting its commercial and scientific importance. nih.govgoogle.com

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name tris(4-methylphenyl) phosphite nih.gov
CAS Number 620-42-8 nih.govchemimpex.com
Molecular Formula C₂₁H₂₁O₃P nih.govchemimpex.com
Molecular Weight 352.37 g/mol nih.govchemimpex.com
Appearance Colorless to yellow clear liquid chemimpex.com
Density 1.13 g/mL chemimpex.com

Interactive Data Table: Research Applications of this compound

Application AreaSpecific UseKey BenefitSource
Polymer Chemistry Antioxidant AdditiveEnhances stability and prolongs lifespan of plastics and polymers. chemimpex.com
Industrial Lubricants StabilizerImproves performance and reduces wear in machinery. chemimpex.com
Organic Synthesis IntermediateFacilitates the production of pharmaceuticals and agrochemicals. chemimpex.com
Material Science Flame RetardantReduces flammability in materials for construction and textiles. chemimpex.comchemimpex.com
Coordination Chemistry LigandAids in the development of new catalysts and materials. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(4-methylphenyl) phosphite
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InChI

InChI=1S/C21H21O3P/c1-16-4-10-19(11-5-16)22-25(23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FEVFLQDDNUQKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H21O3P
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DSSTOX Substance ID

DTXSID1060718
Record name Phosphorous acid, tris(4-methylphenyl) ester
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Molecular Weight

352.4 g/mol
Source PubChem
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CAS No.

620-42-8, 25586-42-9
Record name Phosphorous acid, tris(4-methylphenyl) ester
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Record name Phosphorous acid, tris(methylphenyl) ester
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Record name Tri-p-tolyl phosphite
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Synthetic Methodologies and Precursor Chemistry of Tri P Tolyl Phosphite

Established Synthetic Routes for Tri-p-tolyl Phosphite (B83602)

The synthesis of tri-p-tolyl phosphite primarily relies on the esterification of phosphorous acid with p-cresol (B1678582). The most common and direct approach utilizes phosphorus trichloride (B1173362) as the phosphorus source.

The general chemical equation for this reaction is: PCl₃ + 3 (p-CH₃C₆H₄OH) → P(OC₆H₄CH₃)₃ + 3 HCl

This reaction is a typical esterification. As a byproduct, hydrogen chloride (HCl) gas is liberated. The removal of this HCl is important as it can participate in side reactions or establish an equilibrium that hinders the completion of the reaction. researchgate.net For aromatic alcohols like p-cresol, the reaction can proceed without a catalyst, but the inclusion of a base is common to accelerate the process. wikipedia.org

A study on the closely related synthesis of triphenyl phosphite from phenol (B47542) and PCl₃ found that the reaction proceeds through intermediate species, namely monophenyl chlorophosphite and diphenyl chlorophosphite, before the final trisubstituted product is formed. researchgate.net

To improve reaction rates, yield, and purity, several variations and optimizations of the basic synthesis have been developed.

Use of a Base: A common and highly effective variation is to conduct the reaction in the presence of a tertiary amine base, such as pyridine (B92270) or diethylaniline. wikipedia.orgorgsyn.org The base acts as a scavenger for the HCl produced, neutralizing it to form a non-reactive ammonium (B1175870) salt. sciencemadness.org This prevents the reversal of the reaction and drives the equilibrium towards the product side. researchgate.net The use of diethylaniline is advantageous as its hydrochloride salt is non-hygroscopic and easily filtered from the reaction mixture. orgsyn.org

Reaction with a base: PCl₃ + 3 (p-CH₃C₆H₄OH) + 3 R₃N → P(OC₆H₄CH₃)₃ + 3 R₃NH⁺Cl⁻

Temperature Control and Inert Gas Sparging: Reaction temperature significantly affects the rate and yield. For the synthesis of triphenyl phosphite, temperatures above 140°C, specifically up to 160°C, resulted in the highest yields (98.5%). researchgate.net A crucial optimization technique is the sparging of an inert gas, such as nitrogen, through the reaction mixture. This helps to physically remove the dissolved HCl gas, shifting the reaction equilibrium to favor the formation of the triaryl phosphite product. researchgate.net

Transesterification: An alternative route to this compound is through a transesterification reaction. This process involves reacting a different triaryl phosphite, such as triphenyl phosphite, with p-cresol. google.com This method is particularly useful if triphenyl phosphite is more readily available. The reaction is typically catalyzed and driven to completion by removing the displaced phenol, often through distillation under reduced pressure. google.com

Synthesis VariationKey ReagentsPurpose/Advantage
Base-Catalyzed p-Cresol, PCl₃, Tertiary Amine (e.g., Pyridine, Diethylaniline)Neutralizes HCl byproduct, drives reaction to completion, increases yield. wikipedia.orgsciencemadness.org
High Temperature/Sparging p-Cresol, PCl₃, Nitrogen GasIncreases reaction rate; inert gas removes HCl to shift equilibrium. researchgate.net
Transesterification Triphenyl phosphite, p-Cresol, Catalyst (e.g., Sodium Phenate)Uses an alternative phosphite source; driven by removal of phenol byproduct. google.com

Isolation and Purification Techniques for High Purity this compound

After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, intermediates, byproducts, and catalysts.

The typical workup procedure, especially when a base like diethylaniline is used, involves the following steps:

Filtration: The reaction mixture, which is a suspension containing the precipitated amine hydrochloride salt, is cooled and filtered. A sintered-glass funnel is often used for this purpose. orgsyn.org

Washing: The solid salt cake is washed with a non-polar solvent, such as dry petroleum ether, to recover any product trapped within the solid. The washings are combined with the filtrate. orgsyn.org

Solvent Removal: The solvent is removed from the filtrate, typically by distillation. A Vigreux column can be used to ensure efficient separation. orgsyn.org

Vacuum Distillation: The final purification of the residual liquid is achieved through distillation under reduced pressure. This technique is suitable for thermally stable, high-boiling liquids like this compound, as it allows for boiling at a lower temperature, preventing thermal decomposition. orgsyn.orggoogle.com

For solid phosphites or as an alternative to distillation, recrystallization can be employed. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the pure compound to crystallize out, leaving impurities in the solution. chemicalbook.com

Mechanistic Aspects of Phosphite Bond Formation and Precursor Reactivity

The formation of the P-O bond in this compound from p-cresol and phosphorus trichloride is a nucleophilic substitution reaction. The mechanism involves a stepwise displacement of the chloride ligands from the phosphorus atom.

Nucleophilic Attack: The oxygen atom of the hydroxyl group in p-cresol acts as a nucleophile. It attacks the electrophilic phosphorus atom of phosphorus trichloride. sciencemadness.org

Intermediate Formation: This attack leads to the formation of an unstable intermediate.

Leaving Group Departure: A chloride ion is expelled as a leaving group. Simultaneously, a proton is lost from the oxygen, typically facilitated by a base or another p-cresol molecule. This step forms the first P-O bond and liberates one molecule of HCl. sciencemadness.org

This process repeats two more times to form the final this compound. The reaction proceeds through the formation of p-tolyloxy-dichlorophosphine and di(p-tolyloxy)-chlorophosphine as intermediates. researchgate.net

The reactivity of the precursors is key. Phosphorus trichloride is a highly reactive electrophile due to the electron-withdrawing nature of the three chlorine atoms. p-Cresol is a moderately strong nucleophile. The presence of a base enhances the nucleophilicity of the cresol (B1669610) by deprotonating it to form the more potent p-tolyloxide anion, accelerating the rate of substitution. sciencemadness.orgorganic-chemistry.org In the absence of a base, the buildup of HCl can lead to side reactions, particularly with aliphatic alcohols, though this is less of an issue for aromatic alcohols like p-cresol. wikipedia.org

Coordination Chemistry of Tri P Tolyl Phosphite As a Ligand

Electronic and Steric Parameters Governing Metal Complexation

The coordination behavior of tri-p-tolyl phosphite (B83602) is primarily dictated by a combination of its electronic and steric characteristics. These parameters, quantified by metrics such as the Tolman electronic parameter and ligand cone angle, are crucial for predicting the structure and reactivity of its metal complexes.

Influence of para-Tolyl Substituents on Ligand Donor/Acceptor Characteristics

The electronic nature of a phosphite ligand is a balance between its σ-donor and π-acceptor capabilities. The para-tolyl groups in tri-p-tolyl phosphite exert a distinct electronic influence. The methyl groups in the para position are weakly electron-donating, which increases the electron density on the oxygen atoms and, subsequently, on the phosphorus atom. This enhances the ligand's σ-donor strength compared to unsubstituted triphenyl phosphite.

However, the dominant electronic feature of phosphite ligands is their strong π-acceptor character. This arises from the ability of the P-O antibonding orbitals to accept electron density from the metal's d-orbitals. This π-backbonding strengthens the metal-ligand bond and influences the electronic properties of the metal center. wikipedia.org The electron-donating para-tolyl groups slightly diminish the π-acidity of the ligand compared to phosphites with electron-withdrawing substituents.

A quantitative measure of a ligand's net electron-donating ability is the Tolman electronic parameter (TEP). The TEP is determined experimentally by measuring the A1 C-O vibrational frequency (ν(CO)) of a standard nickel complex, [LNi(CO)3]. Ligands that are stronger net electron donors transfer more electron density to the nickel, which engages in stronger π-backbonding with the carbonyl ligands. This weakens the C-O bonds and results in a lower ν(CO) stretching frequency. wikipedia.org

Ligand (L)Tolman Electronic Parameter (TEP), ν(CO) cm⁻¹
P(t-Bu)₃2056.1
PMe₃2064.1
P(p-C₆H₄OMe)₃2066.0
PPh₃2068.9
P(O-p-tolyl)₃2074.0
P(OEt)₃2076.3
P(OPh)₃2085.3
PF₃2110.9

This interactive table presents the Tolman Electronic Parameter (TEP) for this compound alongside other common phosphine (B1218219) and phosphite ligands. The TEP value provides a comparative measure of the net electron-donating strength of these ligands.

Steric Demands and Quantitative Assessment of Ligand Cone Angles

The steric bulk of a ligand is a critical factor that influences the coordination number, geometry, and reactivity of a metal complex. The steric hindrance imposed by this compound is quantified by its ligand cone angle (θ). This angle is defined as the apex angle of a cone, centered on the metal, which encompasses the van der Waals radii of the outermost atoms of the ligand.

The para-tolyl groups contribute to a significant steric profile. The cone angle for this compound is determined to be 128°. This value indicates a moderately bulky ligand, which can influence the number of ligands that can coordinate to a metal center and can create a specific steric environment that may favor certain catalytic reactions. For instance, bulky ligands can promote reductive elimination and prevent bimolecular decomposition pathways.

LigandCone Angle (θ) in degrees
P(OMe)₃107
P(OPh)₃128
P(O-p-tolyl)₃128
P(O-i-Pr)₃130
PPh₃145
PCy₃170
P(t-Bu)₃182
P(o-tolyl)₃194

This interactive table compares the ligand cone angle of this compound with other representative phosphine and phosphite ligands, illustrating its relative steric bulk.

Synthesis and Characterization of Metal-Phosphite Complexes

This compound readily forms complexes with a variety of transition metals, particularly those in low oxidation states where π-backbonding is significant. The synthesis and structural elucidation of these complexes are fundamental to understanding their chemical properties and potential applications.

Formation of Nickel(0) Phosphite Complexes

Nickel(0) complexes of this compound are well-established and serve as important examples of its coordination chemistry. A common synthetic route to the homoleptic complex, tetrakis(tri-p-tolylphosphite)nickel(0), involves the displacement of ligands from a suitable nickel(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2], by an excess of the phosphite ligand. rsc.org

Another accessible method is the in-situ reduction of a nickel(II) salt, like nickel(II) chloride, in the presence of the phosphite ligand using a reducing agent such as sodium borohydride. rsc.org These reactions typically yield stable, crystalline products that can be characterized by various spectroscopic and analytical techniques. The resulting Ni[P(O-p-tolyl)3]4 is a tetrahedral complex, consistent with the steric requirements of four phosphite ligands around the nickel center.

Coordination Geometries and Structural Elucidation of this compound Metal Adducts

The coordination geometry of metal complexes containing this compound is largely dictated by the steric bulk of the ligand and the electronic preferences of the metal center. For metals favoring a coordination number of four, a tetrahedral geometry is common, as seen in Ni[P(O-p-tolyl)3]4.

In cases where the steric crowding is more pronounced or the metal has a different electronic configuration, lower coordination numbers can be observed. For example, with the more sterically demanding tri-o-tolyl phosphite, a three-coordinate, trigonal planar Ni(0) complex, Ni[P(O-o-tolyl)3]3, is formed. nih.govacs.org While the para-substituted isomer is less bulky, the possibility of forming three-coordinate species under certain conditions exists.

Exploration of this compound with Other Transition Metals

Beyond nickel, this compound forms stable complexes with a range of other transition metals. It has been shown to coordinate with palladium(II) and platinum(II), where it can be involved in ortho-metallation reactions. In these cases, the phosphite ligand not only coordinates to the metal center but also undergoes an intramolecular C-H activation at one of the tolyl's ortho positions to form a five-membered chelate ring.

Complexes with rhodium(I) have also been synthesized and studied. For instance, rhodium complexes supported by pincer ligands can incorporate this compound as an ancillary ligand, influencing the geometry and reactivity of the complex. rsc.org The electronic properties of the phosphite ligand can tune the catalytic activity of such rhodium centers for various organic transformations. The versatility of this compound as a ligand makes it a valuable component in the design of transition metal complexes for catalysis and materials science.

Ligand Dynamics and Exchange Processes in Coordination Spheres

Intramolecular Exchange Mechanisms in Metal-Phosphite Systems

Intramolecular exchange refers to processes where ligands within a single complex interchange their coordination sites, often without breaking the metal-ligand bond. These fluxional processes are typically observed using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, which can detect the coalescence of distinct ligand signals as the exchange rate increases with temperature. For metal-phosphite complexes, particularly those with five-coordinate geometries, several mechanisms have been proposed to explain this dynamic behavior.

One of the most well-documented mechanisms for trigonal-bipyramidal (TBP) complexes is the Berry pseudorotation . researchgate.net This process involves a concerted movement of the ligands, where two equatorial ligands move towards the axial positions while the two axial ligands simultaneously move to equatorial positions, passing through a square-pyramidal (SP) transition state. researchgate.net The remaining equatorial ligand, known as the pivot, is unaffected during this transition. This mechanism effectively exchanges the axial and equatorial ligands. The Berry pseudorotation is a common pathway for fluxionality in five-coordinate transition metal complexes, including those containing phosphite ligands like P(OPh)3. researchgate.net

Another proposed pathway for ligand scrambling in five-coordinate complexes is the Turnstile mechanism . This process involves the concerted rotation of a pair of ligands (one axial, one equatorial) relative to the remaining three ligands (one axial, two equatorial). The turnstile mechanism can be visualized as two ligand groups rotating in opposite directions around a shared axis. While often discussed alongside the Berry pseudorotation, the latter is generally considered the lower energy pathway for many simple five-coordinate systems.

In some cases, dynamic behavior can also arise from the breaking and reforming of labile metal-ligand bonds. For instance, in certain ruthenium complexes with ether-phosphine ligands, fluxional processes occur through the exchange between a bidentate (P- and O-bonded) coordination mode and a monodentate (P-bonded) mode. rsc.org This process is facilitated by five-coordinate intermediates which can then undergo Berry-type rearrangements, demonstrating how dissociative steps can lead to intramolecular exchange. rsc.org

While direct studies detailing these mechanisms specifically for this compound are not extensively documented in the reviewed literature, the principles observed for other triaryl phosphites and sterically similar phosphine ligands are considered applicable. The electronic and steric profile of this compound would influence the energy barrier for such rearrangements.

Table 1: Key Intramolecular Exchange Mechanisms

MechanismDescriptionCommon GeometryKey Feature
Berry Pseudorotation A concerted motion where two axial and two equatorial ligands exchange positions via a square-pyramidal transition state. researchgate.netTrigonal BipyramidalOne equatorial ligand acts as a pivot and does not change its relative position.
Turnstile Rotation Concerted rotation of a ligand trio against a ligand pair, resembling a turnstile.Trigonal BipyramidalInvolves internal rotation of two distinct ligand groups relative to each other.

Factors Affecting Ligand Lability and Complex Stability

The stability of a metal-phosphite complex and the lability of the this compound ligand are dictated by a delicate interplay of steric and electronic factors. These factors influence the strength of the metal-ligand bond and the kinetic barrier to ligand substitution.

Electronic Effects: Phosphite ligands, including this compound, are generally considered weak σ-donors and strong π-acceptors. alfachemic.com The σ-donation occurs from the phosphorus lone pair to a vacant metal d-orbital. The π-acceptor character arises from the overlap of filled metal d-orbitals with the low-lying σ* anti-bonding orbitals of the phosphorus-oxygen bonds. wikipedia.org

σ-Donation and π-Acceptance: The presence of electron-withdrawing oxygen atoms in phosphites makes them weaker σ-donors but stronger π-acceptors compared to analogous phosphines (like tri-p-tolylphosphine). alfachemic.com The methyl groups on the tolyl rings in this compound are weakly electron-donating, which slightly increases the electron density on the phosphorus atom compared to triphenyl phosphite, marginally enhancing its σ-donor capability. Strong π-backbonding significantly contributes to the stability of the complex.

Steric Effects: Steric hindrance plays a pivotal role in determining both the stability and the coordination geometry of metal complexes containing bulky ligands like this compound.

Ligand Cone Angle: A key quantitative measure of a ligand's steric bulk is the Tolman cone angle (θ). While the precise value for this compound is not readily available, it is expected to be substantial due to the three bulky tolyl groups. For comparison, the cone angle for the closely related tri-o-tolyl phosphite ligand has been calculated to be 163.6°. nih.gov Large cone angles can limit the number of ligands that can coordinate to a metal center, influence the preferred geometry, and affect ligand dissociation rates.

Coordination Environment: Crowded coordination spheres resulting from bulky ligands can lead to weaker metal-ligand bonds due to steric repulsion, thereby increasing ligand lability. However, this steric bulk can also provide kinetic stability by physically blocking the approach of an incoming ligand, thus hindering substitution reactions. In the complex tris(tri-o-tolyl phosphite)nickel(0), for example, the significant steric congestion of the ligands is responsible for forcing an essentially trigonal-planar geometry on the Ni(0) center. nih.gov

The interplay between these effects is complex; for instance, changes in steric bulk can alter bond angles, which in turn influences the electronic properties of the ligand. nsf.gov Ultimately, the balance of strong π-backbonding and significant steric bulk defines the stability and reactivity of metal complexes featuring the this compound ligand.

Table 2: Summary of Factors Influencing Lability and Stability

FactorInfluence on this compound Complexes
Electronic: σ-Donation Weak σ-donor, slightly enhanced by electron-donating methyl groups compared to triphenyl phosphite.
Electronic: π-Acceptance Strong π-acceptor due to P-O σ* orbitals; strengthens the M-P bond with electron-rich metals. alfachemic.com
Steric: Cone Angle Substantial steric bulk limits the number of coordinating ligands and influences geometry. nih.gov
Steric: Crowding Can increase lability by weakening the M-P bond but also provide kinetic stability by blocking substitution pathways.
Metal Center Electron-rich, low-valent metals favor strong π-backbonding, leading to more stable complexes.

Catalytic Applications and Mechanistic Investigations of Tri P Tolyl Phosphite Systems

Tri-p-tolyl Phosphite (B83602) in Homogeneous Catalysis

In the realm of homogeneous catalysis, the performance of a metal catalyst is intricately linked to the nature of the ligands coordinated to it. Tri-p-tolyl phosphite has proven to be an effective ligand, influencing the reactivity, selectivity, and stability of various catalytic systems.

Role as an Ancillary Ligand in Transition Metal-Catalyzed Transformations

As an ancillary ligand, this compound plays a crucial role in modulating the catalytic activity of transition metal centers. Its primary function is to fine-tune the electronic and steric environment of the metal, thereby influencing the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination. The three p-tolyl groups attached to the phosphorus atom create a bulky steric profile, which can promote the formation of coordinatively unsaturated metal complexes. These low-coordinate species are often the catalytically active intermediates in a reaction.

The electronic properties of this compound, characterized by its π-acceptor character, also play a significant role. This property helps to stabilize low-valent metal centers, such as nickel(0), which are common in many catalytic cycles. The balance between the steric bulk and electronic effects of this compound can be leveraged to control the selectivity of a reaction, favoring the formation of a desired product isomer.

Nickel(0) Phosphite Complexes in Catalytic Cycles

Nickel(0) complexes bearing phosphite ligands are particularly important catalysts for a variety of organic transformations. This compound, with its significant steric hindrance, can lead to the formation of stable, yet reactive, three-coordinate nickel(0) complexes. These complexes are key intermediates in catalytic cycles, readily undergoing oxidative addition with substrates to initiate the reaction cascade. The dissociation of a phosphite ligand from a tetrakis(phosphite)nickel(0) complex to generate a more reactive tris(phosphite)nickel(0) species is often a crucial step in the catalytic cycle.

A pivotal intermediate in many nickel-catalyzed reactions, particularly hydrocyanation, is the nickel hydride species. In the presence of a proton source, such as hydrogen cyanide (HCN), the nickel(0) phosphite complex undergoes oxidative addition to form a hydrido-nickel(II) cyanide complex.

The general steps for the formation of this intermediate are:

Ligand Dissociation: A Ni(0) complex with four phosphite ligands, NiL4, first dissociates one ligand to form the more reactive NiL3 species.

Oxidative Addition: HCN then adds to the NiL3 complex, breaking the H-CN bond and forming a new Ni-H and Ni-CN bond. This results in the formation of a square planar nickel(II) hydride complex, HNi(CN)L2, with the loss of another ligand.

The reactivity of this nickel hydride intermediate is central to the subsequent steps of the catalytic cycle. It can coordinate to an alkene, followed by migratory insertion of the alkene into the Ni-H bond. This step is crucial for the formation of the new carbon-hydrogen bond in the product.

The identification and characterization of the transient and highly reactive species involved in catalytic cycles are paramount for understanding the reaction mechanism. NMR spectroscopy has been a powerful tool in this regard. Specific studies have focused on the intramolecular rearrangement of the hydridotris(this compound)nickel(II) ion, providing direct evidence for the existence and dynamic behavior of these crucial intermediates. acs.org The characterization of such species allows for a deeper understanding of the factors that control the catalyst's activity and selectivity.

Investigations into Nickel Phosphite-Catalyzed Cross-Coupling Reactions

While nickel complexes with phosphine (B1218219) ligands are extensively used in cross-coupling reactions, the application of nickel phosphite complexes, such as those with this compound, in this area is less documented. However, some studies have explored the use of mixed phosphite/phosphine nickel systems for certain cross-coupling reactions. For instance, a method for the C-S cross-coupling of aryl chlorides and thiophenols has been described using an air-stable nickel(0) catalyst that can incorporate phosphite ligands. uwa.edu.aunih.govcofc.edu These investigations suggest the potential for this compound to be a viable ligand in this important class of reactions, although further research is needed to fully explore its scope and utility.

Mechanistic Studies of Hydrocyanation Reactions Catalyzed by Nickel Phosphites

The hydrocyanation of alkenes, particularly the industrial production of adiponitrile from butadiene, is a prime example of the successful application of nickel phosphite catalysts. ntu.edu.sg Monodentate phosphites, including this compound and its isomers, have been widely utilized in these processes. rsc.org

The catalytic cycle for the hydrocyanation of an alkene (RCH=CH₂) is generally understood to proceed through the following key steps:

Catalyst Activation: A Ni(0) phosphite precursor, Ni[P(O-p-tolyl)₃]₄, dissociates a ligand to form the active 16-electron species, Ni[P(O-p-tolyl)₃]₃.

Oxidative Addition: Hydrogen cyanide adds to the Ni(0) center to form the hydrido-nickel(II) cyanide intermediate, HNi(CN)[P(O-p-tolyl)₃]₂.

Alkene Coordination: The alkene substrate coordinates to the nickel hydride complex.

Migratory Insertion: The coordinated alkene inserts into the Ni-H bond, forming a nickel-alkyl cyanide complex.

Reductive Elimination: The final step is the reductive elimination of the nitrile product, which regenerates the Ni(0) catalyst and completes the cycle. This step is often rate-limiting. rsc.org

The use of Lewis acids as co-catalysts can significantly enhance the rate of the reductive elimination step. rsc.org Mechanistic studies, sometimes employing deuterated substrates, have been instrumental in elucidating the intricate details of this important industrial process. rsc.org

Table of Compounds Mentioned

Compound Name
This compound
Hydrogen cyanide
Adiponitrile
Butadiene

Interactive Data Table: Key Steps in Nickel-Catalyzed Hydrocyanation

StepDescriptionKey Intermediate
1. Catalyst ActivationDissociation of a phosphite ligand from the Ni(0) precursor.Ni[P(O-p-tolyl)₃]₃
2. Oxidative AdditionAddition of HCN to the active Ni(0) species.HNi(CN)[P(O-p-tolyl)₃]₂
3. Alkene CoordinationBinding of the alkene to the nickel hydride complex.Alkene-HNi(CN)[P(O-p-tolyl)₃]₂
4. Migratory InsertionInsertion of the alkene into the Ni-H bond.RCH₂CH₂-Ni(CN)[P(O-p-tolyl)₃]₂
5. Reductive EliminationRelease of the nitrile product and regeneration of the Ni(0) catalyst.Ni[P(O-p-tolyl)₃]₂ + RCH₂CH₂CN

Stoichiometric Reactivity and Reaction Pathway Studies

The stoichiometric reactivity of this compound is a cornerstone for understanding its role in various chemical transformations, from catalytic cycles to degradation pathways. Detailed investigations into its reaction mechanisms, intermediate species, and degradation profiles provide crucial insights into the stability and reactivity of this widely used phosphite ligand.

Michaelis-Arbuzov Reaction of Triaryl Phosphites

The Michaelis-Arbuzov reaction, a fundamental transformation in organophosphorus chemistry, involves the reaction of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphorus species. wikipedia.org While extensively studied for trialkyl phosphites, the reaction with triaryl phosphites such as this compound exhibits unique characteristics, particularly concerning the stability of the intermediate species.

The initial step of the Michaelis-Arbuzov reaction is the SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, leading to the formation of a phosphonium salt intermediate. wikipedia.org In the case of triaryl phosphites, these intermediates can be stable enough to be isolated and characterized, especially when the counter-ion is weakly nucleophilic, such as tetrafluoroborate or triflate. wikipedia.org

For this compound, the reaction with an alkyl halide (RX) results in the formation of the corresponding tri-p-tolyloxyalkylphosphonium halide. The stability of this intermediate is influenced by the nature of the aryl groups and the alkyl halide.

Table 1: Spectroscopic Data for a Representative Tri-p-tolyloxyphosphonium Intermediate

NucleusChemical Shift (ppm)Coupling Constant (Hz)
31PVaries with solvent and counter-ion-
1H (P-Alkyl)Dependent on the alkyl group2JP-H
13C (P-Alkyl)Dependent on the alkyl group1JP-C

Note: The exact values for chemical shifts and coupling constants are dependent on the specific alkyl halide and reaction conditions.

Characterization of these intermediates is typically achieved through multinuclear NMR spectroscopy. The 31P NMR spectrum shows a characteristic downfield shift upon formation of the phosphonium salt compared to the starting this compound. 1H and 13C NMR spectroscopy can confirm the structure of the alkyl group attached to the phosphorus atom and reveal the presence of P-H and P-C coupling.

Under thermal conditions, the phosphonium intermediates derived from triaryl phosphites can undergo complex disproportionation reactions. semanticscholar.orgresearchgate.net Studies on the thermolysis of methyltriaryloxyphosphonium halides have shown that at temperatures above 175°C, a redistribution of the aryl and methyl groups on the phosphorus center occurs. semanticscholar.orgresearchgate.net

A significant finding in these studies is the formation of novel species containing a phosphorus-oxygen-phosphorus (P-O-P) linkage. semanticscholar.orgresearchgate.net The formation of these pyrophosphate-like structures is proposed to occur through a series of intermolecular exchange reactions between the phosphonium intermediates.

The mechanism for the formation of P-O-P intermediates is distinct from the disproportionation of triaryl phosphite dihalides, which proceeds through anionic dissociation and re-association of ligands. semanticscholar.org In the case of the Michaelis-Arbuzov intermediates, the reaction is thought to involve more complex redistribution pathways. The identification of these P-O-P species has been primarily achieved through detailed analysis of 31P and 1H NMR spectra of the reaction mixtures after thermolysis. semanticscholar.orgresearchgate.net

Table 2: 31P NMR Signals of a Pyrolyzed Methyltri-o-tolyloxyphosphonium Bromide Mixture

Species31P Chemical Shift (δ, ppm)
(o-MeC₆H₄O)₂P(O)Me30.5
[(o-MeC₆H₄O)₂P(O)]₂O-18.0

Data obtained from the pyrolysis of the corresponding tri-o-tolyl phosphite derivative, which serves as a close model for the tri-p-tolyl system. researchgate.net

Reactions of this compound with Protonic Acids and Hydride Complex Formation

The basicity of the phosphorus atom in this compound allows it to react with strong protonic acids. This protonation can be a key step in certain catalytic cycles or can lead to degradation of the phosphite ligand. The reaction of phosphites with strong acids like trifluoromethanesulfonic acid (triflic acid) can catalyze various organic transformations, but can also promote side reactions such as hydrolysis. nih.gov

The protonated phosphite can be a precursor to the formation of metal hydride complexes. In the presence of a suitable metal precursor, the protonated phosphite can facilitate the generation of a metal hydride species, which is often a key intermediate in catalytic hydrogenation and hydroformylation reactions. mdpi.com The synthesis of metal hydride complexes often involves the reaction of a metal precursor with a hydride source in the presence of a stabilizing ligand like this compound. nih.gov

Investigations into the Cleavage Reactions of the Phosphite Moiety

The cleavage of the P-O bond in this compound is a critical aspect of its chemistry, particularly in the context of ligand degradation and the synthesis of new organophosphorus compounds. This cleavage can be induced by various reagents and conditions.

Hydrolysis represents a common pathway for the cleavage of the P-O bond. Both acid- and base-catalyzed hydrolysis of phosphites are known to occur, with the mechanism often involving a nucleophilic attack on the phosphorus atom. nih.govacs.org The rate and mechanism of hydrolysis can be influenced by steric and electronic factors of the aryl groups. mdpi.com

Furthermore, palladium-catalyzed C-O bond activation of aryl phosphites has been developed as a method for the synthesis of aryl phosphonates. nii.ac.jp This reaction involves the cleavage of the aryl-oxygen bond rather than the P-O bond, leading to a rearrangement to form a P-C bond.

Understanding Degradation Pathways and Reactivity Profiles Under Reaction Conditions

Under typical catalytic reaction conditions, such as those found in hydroformylation, this compound can undergo degradation through several pathways. The stability of the phosphite ligand is a crucial factor for maintaining the activity and selectivity of the catalyst over time.

Hydrolysis is a major degradation pathway, especially in industrial processes where water can be present as a substrate, product, or impurity. mdpi.comgoogle.com The hydrolysis of this compound leads to the formation of p-cresol (B1678582) and phosphorous acid, which can further react or affect the catalytic system. The hydrolytic stability of triaryl phosphites is significantly influenced by the steric bulk of the substituents on the aryl rings. mdpi.com

Oxidation of the phosphite to the corresponding phosphate (B84403) is another common degradation route. This can occur in the presence of oxidizing agents or under aerobic conditions. The resulting tri-p-tolyl phosphate is generally a poorer ligand for many transition metal catalysts.

In the context of rhodium-catalyzed hydroformylation, the degradation of phosphite ligands can lead to the formation of inactive rhodium species and a loss of catalytic performance. mdpi.combath.ac.uk Understanding the reactivity of this compound under these conditions is essential for designing more robust and efficient catalytic systems.

Table 3: Common Degradation Products of this compound

Degradation PathwayKey Reactant(s)Major Products
HydrolysisWaterp-Cresol, Phosphorous Acid
OxidationOxidizing Agent (e.g., O₂)Tri-p-tolyl phosphate

Advanced Spectroscopic and Analytical Characterization of Tri P Tolyl Phosphite Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of tri-p-tolyl phosphite (B83602) systems, offering unparalleled detail regarding their structure, electronic environment, and dynamic properties.

Proton (¹H) and Phosphorus (³¹P) NMR for Structural and Electronic Characterization.chemicalbook.comnih.gov

Proton (¹H) and Phosphorus-31 (³¹P) NMR are fundamental tools for confirming the identity and purity of tri-p-tolyl phosphite and its complexes.

In the ¹H NMR spectrum of this compound, the aromatic protons of the tolyl groups typically appear as a set of multiplets in the range of δ 7.0-7.3 ppm. The methyl protons give rise to a characteristic singlet at approximately δ 2.3 ppm. The integration of these signals provides a quantitative measure of the relative number of protons in each environment, confirming the molecular stoichiometry.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds due to its wide chemical shift range and high sensitivity to the electronic environment of the phosphorus nucleus. huji.ac.il For this compound, a single sharp resonance is observed, with a chemical shift that is characteristic of a trivalent phosphite ester. This chemical shift can be influenced by the solvent and the presence of any impurities or coordinated species. The ³¹P NMR spectrum is highly sensitive to oxidation, with the corresponding phosphate (B84403) species appearing at a significantly different chemical shift, making it an excellent tool for monitoring the stability and reactions of the phosphite. magritek.com

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~7.2MultipletAromatic protons
¹H~2.3SingletMethyl protons
³¹PVariesSingletP(III) center

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.

Dynamic NMR Studies for Investigating Fluxional Behavior and Exchange Kinetics.chemicalbook.com

Dynamic NMR (DNMR) spectroscopy is employed to study the dynamic processes in this compound systems, such as restricted rotation around the P-O or aryl-C bonds. researchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these conformational interchanges.

At low temperatures, the rotation around a specific bond may be slow on the NMR timescale, leading to the observation of distinct signals for the non-equivalent nuclei. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of the line shapes at different temperatures allows for the calculation of the rate constants for the exchange process and the corresponding activation parameters, such as the Gibbs free energy of activation (ΔG‡). These studies provide valuable information about the conformational flexibility and steric hindrance within the molecule.

Deuterium (B1214612) (²H) NMR for Analysis of Hydride Systems.chemicalbook.com

While less common for the direct study of this compound itself, Deuterium (²H) NMR spectroscopy becomes a powerful tool when investigating its role in catalytic systems involving metal hydrides. In such systems, deuterium can be introduced as a label, and ²H NMR can be used to probe the environment of the deuterium nuclei. This technique is particularly useful for characterizing the formation and reactivity of metal hydride complexes where this compound acts as a ligand. The chemical shifts and coupling constants observed in the ²H NMR spectrum provide insights into the nature of the metal-hydride bond and the influence of the phosphite ligand on its electronic properties.

Vibrational Spectroscopy: Infrared and Raman Applications in Complex Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For this compound and its metal complexes, these methods are instrumental in identifying characteristic functional groups and probing the nature of the phosphorus-ligand and metal-ligand bonds.

The IR spectrum of this compound displays characteristic absorption bands corresponding to the P-O-C stretching vibrations, typically found in the region of 1000-800 cm⁻¹. The aromatic C-H and C=C stretching vibrations are also readily identifiable. Upon coordination to a metal center, shifts in the vibrational frequencies of the phosphite ligand can be observed, providing evidence of complex formation and information about the strength of the metal-ligand interaction.

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique
Aromatic C-H Stretch3100-3000IR, Raman
Methyl C-H Stretch3000-2850IR, Raman
Aromatic C=C Stretch1600-1450IR, Raman
P-O-C Asymmetric Stretch~1200IR
P-O-C Symmetric Stretch~850Raman

Mass Spectrometry for Identification of Reaction Intermediates and Product Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its reaction products. It is also a powerful tool for identifying transient intermediates in complex reaction mixtures.

Various ionization techniques can be employed, such as Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI). The choice of ionization method depends on the stability and polarity of the analyte. The resulting mass spectrum provides a unique fragmentation pattern that can be used to elucidate the structure of the molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of an ion, which can be used to confirm its elemental formula with high confidence. In the study of reaction mechanisms, MS can be used to detect and characterize short-lived intermediates, providing crucial evidence for proposed pathways.

X-ray Crystallography for Precise Solid-State Structure Determination of this compound Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For complexes of this compound, single-crystal X-ray diffraction analysis provides a wealth of structural information, including bond lengths, bond angles, and torsional angles. This data is invaluable for understanding the steric and electronic effects of the phosphite ligand on the geometry of the metal complex.

Theoretical and Computational Chemistry Studies on Tri P Tolyl Phosphite and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

DFT studies on related organophosphorus compounds, such as 2-(p-tolyl)-2,3-dihydro-1H-perimidine, have successfully predicted structural and chemical properties. materialsciencejournal.org For instance, the B3LYP functional combined with the 6-311G(d,p) basis set has been shown to provide accurate results that align well with experimental data. materialsciencejournal.org Such calculations can determine key parameters like bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

A critical aspect of DFT analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. materialsciencejournal.org A smaller gap generally suggests higher reactivity. For a related tolyl-containing compound, the calculated HOMO-LUMO gap was 4.25 eV, indicating significant potential for charge transfer within the molecule. materialsciencejournal.org

Furthermore, DFT can be used to calculate various quantum chemical parameters that describe a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to deformation of the electron cloud.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud is polarized.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

These parameters, derived from the HOMO and LUMO energies, provide a comprehensive picture of the electronic behavior of tri-p-tolyl phosphite (B83602) and its derivatives.

Table 1: Calculated Quantum Chemical Parameters for a Related Tolyl-Containing Compound

Parameter Value Unit
HOMO-LUMO Gap 4.25 eV
Ionization Potential 4.85 eV
Electron Affinity 0.60 eV
Chemical Hardness 2.12 eV

Data derived from studies on a related tolyl-containing compound and may be indicative for tri-p-tolyl phosphite. materialsciencejournal.org

Molecular Dynamics Simulations for Ligand-Metal Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. japsonline.comnih.gov This technique is particularly valuable for understanding the dynamic interactions between ligands, like this compound, and metal centers in coordination complexes. japsonline.com

MD simulations can provide insights into:

Binding Affinity: By simulating the interaction between the ligand and a metal, the stability of the resulting complex can be assessed. japsonline.com

Conformational Changes: Both the ligand and the metal complex can change their shapes upon binding, and MD simulations can track these changes.

Solvent Effects: The influence of the surrounding solvent on the ligand-metal interaction can be explicitly modeled.

In studies of similar systems, such as the interaction of inhibitors with enzymes, MD simulations have been used to validate binding modes and understand the functionality of the complex. nih.gov For instance, the root-mean-square deviation (RMSD) of the ligand's position during a simulation can indicate the stability of its binding; a lower RMSD value suggests a more stable interaction. japsonline.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound and its metal complexes. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction pathway can be constructed.

This approach allows for the investigation of:

Reaction Intermediates: The structures and stabilities of short-lived species that are formed during a reaction can be predicted.

Transition States: The high-energy structures that connect reactants and products can be located, and their geometries and energies provide insight into the reaction's activation barrier.

For example, in catalysis, understanding the mechanism of oxidative addition of a substrate to a metal complex is often critical. Computational studies can model this process, showing how the phosphite ligand influences the feasibility of the reaction. While extensive computational studies on the closely related tri-o-tolylphosphine (B155546) have been reported, similar detailed analyses for this compound are less common in the provided results. However, the established methodologies are directly transferable.

The use of tri-p-tolylphosphine (B94635) as a ligand in various cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, highlights the importance of understanding its electronic and steric effects on the catalytic cycle. sigmaaldrich.comsigmaaldrich.com Computational studies can provide a step-by-step understanding of these complex catalytic processes.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For this compound, this would include:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ³¹P) can be calculated to aid in the interpretation of experimental NMR spectra.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to help assign the bands observed in experimental spectra.

Conformational analysis is another area where computational chemistry is highly valuable. This compound is a flexible molecule due to the rotation around the P-O and O-C bonds. This flexibility can lead to multiple low-energy conformations. Computational methods can be used to:

Identify Stable Conformers: By systematically exploring the potential energy surface, the various stable conformations of the molecule can be identified.

Determine Relative Energies: The relative energies of these conformers can be calculated to determine which are most likely to be present at a given temperature.

The conformation of the phosphite ligand can have a significant impact on the properties of its metal complexes, including their catalytic activity. For instance, the steric bulk of the ligand, often quantified by the ligand cone angle, is a critical parameter that is influenced by its conformation. For the related tri-o-tolyl phosphite, a ligand cone angle of 163.6° has been calculated. researchgate.net

Table 2: List of Compounds

Compound Name
This compound
Tris(4-methylphenyl) phosphite
Phosphorous Acid Tris(4-methylphenyl) Ester
Tri-o-tolylphosphine
2-(p-tolyl)-2,3-dihydro-1H-perimidine
Palladium(0)
Nickel(0)
Carbon monoxide
Myoglobin
Curcumin

Future Research Directions and Emerging Applications for Tri P Tolyl Phosphite

Design and Development of Next-Generation Catalytic Systems

Tri-p-tolyl phosphite (B83602) is poised to play a significant role in the advancement of catalytic systems, particularly in reactions requiring tailored ligand properties. Its function as a ligand in organometallic chemistry is a key area of investigation. chemimpex.com

One of the notable applications of tri-p-tolyl phosphite is as a ligand in nickel-catalyzed hydrocyanation reactions. The steric and electronic characteristics of the phosphite ligand are crucial for enhancing the catalytic activity and selectivity in industrial processes such as the synthesis of adiponitrile. Research in this area focuses on modifying the ligand structure to further optimize these parameters.

While direct research on this compound in rhodium-catalyzed hydroformylation is not extensively documented, the broader class of phosphite ligands is recognized for producing more active catalysts than their phosphine (B1218219) counterparts. bath.ac.uk This is largely attributed to their strong π-acceptor properties, which facilitate the dissociation of carbon monoxide from the metal center, a key step in the catalytic cycle. bath.ac.uk Theoretical studies on related phosphite ligands like triphenyl phosphite have shown that the nature of the ligand influences the rate-determining step of the reaction. mdpi.com Future investigations are expected to explore the specific impact of the tolyl substitution on catalyst performance in hydroformylation and other carbonylation reactions.

Table 1: Catalytic Applications and Research Focus for this compound

Catalytic ReactionMetal CatalystRole of this compoundResearch Focus
HydrocyanationNickelLigandEnhance catalytic activity and selectivity
HydroformylationRhodiumPotential LigandImprove catalyst activity and influence regioselectivity

Exploration of this compound in Novel Functional Materials Synthesis

The established use of this compound as a stabilizer and antioxidant in polymers provides a foundation for its exploration in the synthesis of novel functional materials. chemimpex.com Its ability to enhance the thermal stability of plastics and elastomers is well-documented. chemimpex.com

A primary area of application is in the formulation of flame-retardant materials. chemimpex.com this compound is incorporated into these materials to reduce flammability, a critical safety feature in construction and textiles. chemimpex.com Future research is directed towards developing more efficient and durable flame-retardant systems based on this and related phosphites.

Furthermore, its role as an intermediate in the synthesis of various phosphite esters opens up possibilities for creating new materials with tailored properties. chemimpex.com These esters are not only used in flame retardants but also as lubricants. chemimpex.com The low volatility and excellent thermal stability of this compound make it a desirable component in formulations for high-performance applications. chemimpex.com The exploration of its use in creating novel polymers with enhanced optical, electronic, or mechanical properties is a promising avenue for future research.

Integration of this compound in Multi-component Reaction Design and Cascade Processes

While the direct application of this compound in multi-component reactions (MCRs) and cascade processes is not yet widely reported, the general reactivity of phosphites suggests significant potential in this area. MCRs are highly efficient chemical transformations where multiple starting materials react to form a single product in a one-pot synthesis, incorporating most or all of the atoms of the reactants into the final product.

The nucleophilic nature of the phosphorus atom in phosphites allows them to participate in a variety of reactions, including those that are key steps in MCRs and cascade sequences. For instance, phosphites can act as nucleophiles in additions to imines or carbonyls, initiating a cascade of reactions to build complex heterocyclic structures. The synthesis of heterocyclic phosphonates through MCRs is an established field, and the principles can be extended to reactions involving this compound. beilstein-journals.org

Future research in this domain would involve designing new MCRs where this compound serves as a key reactant or catalyst. The steric bulk of the p-tolyl groups could be exploited to control the stereochemistry of the products in asymmetric MCRs. The development of such reactions would offer a streamlined and atom-economical approach to the synthesis of novel and structurally diverse organic molecules.

Sustainable Synthesis Approaches and Green Chemistry Considerations in this compound Utilization

The development of environmentally benign methods for the synthesis and application of chemical compounds is a central goal of green chemistry. Research into the sustainable production of this compound and other triaryl phosphites is actively being pursued.

A significant advancement is the development of a diphenyl diselenide-catalyzed, one-step synthesis of triaryl phosphites from white phosphorus and phenols. nih.gov This method is notable for being free of halogens and transition metals, which are often used in traditional synthesis routes that start from phosphorus trichloride (B1173362). nih.gov The use of white phosphorus as a starting material is also an area of interest for creating more environmentally friendly and economically viable production processes. nih.gov

Another green approach that has been explored for the synthesis of related triaryl phosphates is vapor-liquid interfacial condensation. This method avoids the use of organic solvents and allows for near-quantitative yields. psu.edu Adapting such a solvent-free or solvent-minimized approach for the synthesis of this compound could significantly reduce the environmental footprint of its production.

Furthermore, the principles of green chemistry are being applied to the use of phosphites in agriculture, where they are considered for biostimulation and biocontrol. mdpi.com While not a direct application of this compound, this highlights the broader trend of utilizing phosphorus compounds in more sustainable ways. The continuous drive for greener chemical processes will undoubtedly spur further innovation in both the synthesis and application of this compound. sciencedaily.com

Table 2: Sustainable Synthesis Methods for Triaryl Phosphites

MethodKey FeaturesStarting MaterialsEnvironmental Benefits
Diphenyl Diselenide-Catalyzed SynthesisOne-step, halogen-free, transition metal-freeWhite phosphorus, PhenolsAvoids hazardous reagents and byproducts
Vapor-Liquid Interfacial Condensation (for phosphates)Solvent-free, high yieldPhosphorus oxychloride, PhenolsReduces solvent waste
Continuous Flow SynthesisRapid reaction time, stoichiometric reactantsPhenols, Phosphorus trichlorideEfficient, economical, and environmentally friendly

Q & A

Q. What are the recommended methods for synthesizing and purifying tri-ppp-tolyl phosphite in laboratory settings?

Tri-pp-tolyl phosphite is typically synthesized via esterification of phosphorous acid with pp-cresol derivatives. A methodological approach involves:

  • Reaction Conditions : Use anhydrous conditions to minimize hydrolysis. A stoichiometric ratio of 1:3 for phosphorous acid to pp-cresol, catalyzed by Lewis acids like titanium tetrachloride, improves yield .
  • Purification : Distillation under reduced pressure (boiling point: 238°C at 7 mmHg) is recommended. Solubility in acetone or benzene allows for recrystallization .
  • Quality Control : Verify purity (>90%) via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers characterize the structural and physicochemical properties of tri-ppp-tolyl phosphite?

Key characterization techniques include:

  • Spectroscopy : 31^{31}P NMR to confirm phosphite structure (δ ~100–130 ppm). IR spectroscopy identifies P-O-C bonds (stretching at 950–1050 cm1^{-1}) .
  • Physical Properties : Measure density (1.115 g/cm³), flash point (93°C), and solubility in organic solvents (e.g., miscible with acetone, benzene) .
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition above 200°C, yielding phosphorus oxides and carbon monoxide .

Q. What safety protocols are critical for handling tri-ppp-tolyl phosphite in laboratory environments?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and EN166-certified goggles to prevent skin/eye contact (causes burns) .
  • Ventilation : Use fume hoods to limit inhalation of vapors. Engineering controls like eyewash stations and safety showers are mandatory .
  • Storage : Store in sealed containers away from oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How does tri-ppp-tolyl phosphite behave under varying pH and temperature conditions in catalytic systems?

Experimental design for stability studies should include:

  • pH Sensitivity : Test hydrolysis rates in acidic (pH < 4) and alkaline (pH > 10) solutions using 31^{31}P NMR to monitor degradation .
  • Thermal Reactivity : Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition events (e.g., >200°C) .
  • Catalytic Applications : Evaluate its role as a ligand in organometallic catalysis under inert atmospheres to prevent oxidation .

Q. What mechanistic insights exist for tri-ppp-tolyl phosphite in radical scavenging or polymerization inhibition?

  • Radical Trapping : Use electron paramagnetic resonance (EPR) to study interactions with peroxyl radicals. Compare with triphenyl phosphate (TPP) to assess steric effects of pp-tolyl groups .
  • Polymer Stabilization : Design accelerated aging tests (e.g., ASTM D3895) on polymers like polyethylene, monitoring oxidative induction time (OIT) via DSC .

Q. How can researchers address contradictory data on the ecotoxicity of tri-ppp-tolyl phosphite?

  • Model Organisms : Test acute toxicity on Daphnia magna (OECD 202) and Pseudomonas putida (ISO 11348-2) to resolve discrepancies in existing ecotoxicity data .
  • Metabolite Analysis : Identify degradation products (e.g., methylphenols) via LC-MS in simulated environmental conditions .

Q. What advanced analytical techniques are suitable for detecting trace impurities in tri-ppp-tolyl phosphite?

  • High-Resolution Mass Spectrometry (HRMS) : Detect hydrolyzed byproducts (e.g., mono- or di-pp-tolyl phosphites) at ppm levels .
  • X-ray Crystallography : Resolve crystal structure to confirm purity and identify polymorphic forms .

Q. How does tri-ppp-tolyl phosphite interact with biological systems, such as microbial or plant models?

  • Microbial Sensitivity : Adapt methods from Phytophthora phosphite sensitivity assays (e.g., growth inhibition at 15–500 µg/mL) .
  • Plant Studies : Foliar application trials (e.g., 2.5–5.0 L/ha) to evaluate anti-stress effects, as demonstrated for potassium phosphite in Eucalyptus .

Q. What methodologies validate the stability of tri-ppp-tolyl phosphite in long-term storage?

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, analyzing degradation via GC-MS .
  • Container Compatibility : Test leaching from HDPE vs. glass containers using ICP-MS to detect metal catalysts .

Methodological Guidance for Data Interpretation

Q. How should researchers reconcile conflicting reports on the reactivity of tri-ppp-tolyl phosphite with oxidizing agents?

  • Controlled Reactivity Studies : Systematically vary oxidizer concentrations (e.g., H2_2O2_2, KMnO4_4) and monitor reaction kinetics via in situ FTIR .
  • Computational Modeling : Use DFT calculations to predict activation energies for oxidation pathways, comparing with experimental data .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Multivariate Analysis : Apply canonical discriminant analysis (as in Eucalyptus trials) to correlate phosphite concentration with physiological responses .
  • EC50_{50} Determination : Use probit or log-logistic regression models for dose-response curves in ecotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.